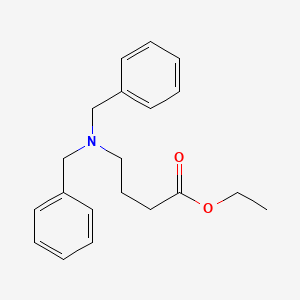
2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one is a complex organic compound characterized by its unique structure, which includes a phenyl group, a pyridin-4-yloxy group, and a piperidin-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one typically involves multiple steps, starting with the preparation of the piperidin-1-yl group. One common method is the reaction of piperidine with pyridin-4-ol under acidic conditions to form the piperidin-1-yl group. This intermediate is then reacted with phenylbutanone in the presence of a suitable catalyst to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain a pure final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one has shown potential in several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The phenyl group and the pyridin-4-yloxy group are believed to play crucial roles in binding to receptors or enzymes, leading to biological effects. Further research is needed to fully elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
2-Phenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)butan-1-one is unique due to its specific structural features. Similar compounds include:
2-Phenyl-1-(4-(pyridin-3-yloxy)piperidin-1-yl)butan-1-one: Similar structure but with a different position of the pyridin group.
2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)butan-1-one: Another positional isomer with distinct biological activity.
2-Phenyl-1-(4-(pyridin-4-yloxy)morpholin-4-yl)butan-1-one: Similar core structure but with a morpholine group instead of piperidine.
These compounds share similarities in their core structures but differ in their substituents, leading to variations in their chemical properties and biological activities.
Propriétés
IUPAC Name |
2-phenyl-1-(4-pyridin-4-yloxypiperidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-19(16-6-4-3-5-7-16)20(23)22-14-10-18(11-15-22)24-17-8-12-21-13-9-17/h3-9,12-13,18-19H,2,10-11,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPUPCSYOJCSCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2864815.png)
![(2S)-1-[(2-fluoropyridin-3-yl)sulfonyl]-2-methyl-4-(oxan-4-yl)piperazine](/img/structure/B2864816.png)

![N-[3-(Dimethylcarbamoylamino)-4-methylphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2864821.png)

![4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-3-yl)methyl]butanamide](/img/structure/B2864824.png)

